molecular formula C8H10BrNO2S B1430153 Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate CAS No. 1352443-07-2

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate

Cat. No.: B1430153
CAS No.: 1352443-07-2
M. Wt: 264.14 g/mol
InChI Key: PUHFZUJUCVJYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate is a chemical compound with the molecular formula C8H10BrNO2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate typically involves the bromination of 4-methylthiazole followed by esterification. One common method includes the reaction of 2-amino-4-methylthiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

    Oxidation Products: Oxidized thiazole derivatives.

    Hydrolysis Products: 2-(2-bromo-4-methylthiazol-5-YL)acetic acid.

Scientific Research Applications

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate can be compared with other thiazole derivatives:

    2-Bromo-4-methylthiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but with a methyl ester group.

    2-Bromo-4-methylthiazole-5-carbaldehyde: Similar structure but with an aldehyde group.

These compounds share the thiazole ring and bromine atom but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-methyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHFZUJUCVJYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate
Reactant of Route 2
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.